2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide

Description

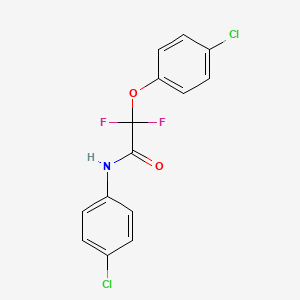

Chemical Structure: The compound features a difluoroacetamide backbone with a 4-chlorophenoxy group and a 4-chlorophenyl substituent (Fig. 1). Its molecular formula is C₁₄H₈Cl₂F₂NO₂, and molar mass is 348.13 g/mol.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F2NO2/c15-9-1-5-11(6-2-9)19-13(20)14(17,18)21-12-7-3-10(16)4-8-12/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULFXNFPOMHERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(OC2=CC=C(C=C2)Cl)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide typically involves the reaction of 4-chlorophenol with 4-chlorophenylamine in the presence of difluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like ethanol or water.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can lead to the formation of phenolic derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Crystallographic and Hydrogen-Bonding Behavior

- Target Compound: Exhibits intermolecular N–H···O hydrogen bonds and C–H···O interactions, forming layered packing motifs. Substituent positions (e.g., 4-Cl on phenyl rings) influence hydrogen-bond donor/acceptor capacity .

- 2-(2-Acetylaminophenyl)-N-(4-chlorophenyl)-2,2-difluoroacetamide: Replacing phenoxy with acetylaminophenyl alters hydrogen-bond networks, leading to dimeric packing instead of extended chains .

- N-(4-Chlorophenylsulfonyl)-2,2-dichloroacetamide: Sulfonyl and dichloro groups create a planar molecular conformation with N–H···O bonds, distinct from the target compound’s non-planar geometry .

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance metabolic stability and intermolecular interactions (e.g., hydrogen bonding) . Steric Bulk (e.g., 3,5-dimethylphenoxy): Reduces solubility but may improve target selectivity .

Structural Flexibility : The difluoroacetamide backbone allows modular substitution, enabling optimization for specific applications (e.g., crystallinity for formulation or lipophilicity for membrane permeability) .

Biological Activity

2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide, also known by its CAS number 251096-74-9, is a synthetic compound that has garnered attention for its potential biological activities. It is characterized by the molecular formula and a molecular weight of approximately 332.13 g/mol. This compound features a difluoroacetamide structure, which is significant in medicinal chemistry due to its diverse pharmacological properties.

The compound is notable for its chlorinated phenyl groups and difluoroacetamide moiety , contributing to its unique biological activity. The structural representation can be depicted as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.13 g/mol |

| Melting Point | Not specified |

| Purity | >90% |

Research indicates that 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for cellular proliferation and survival.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : Showed moderate sensitivity with an inhibition zone of 10 mm at the same concentration.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. In a study involving human cancer cell lines:

- MCF-7 (breast cancer) : The compound induced apoptosis with an IC50 value of 12 µM after 48 hours of treatment.

- A549 (lung cancer) : Demonstrated a significant reduction in cell viability with an IC50 value of 15 µM.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various concentrations of 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide against common pathogens. Results indicated that higher concentrations (≥100 µg/mL) significantly inhibited bacterial growth.

-

Case Study on Cancer Cell Lines :

- In a laboratory setting, researchers treated several human cancer cell lines with varying concentrations of the compound. The results confirmed its effectiveness in inducing cell cycle arrest and apoptosis, particularly in MCF-7 cells, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended safety protocols for handling 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide in laboratory settings?

- Methodological Answer : Strict adherence to safety measures is critical. Use PPE including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Perform reactions in a fume hood to prevent inhalation of volatile byproducts. Post-experiment, segregate waste into halogenated organic containers for professional disposal to mitigate environmental risks . For compounds generating toxic intermediates (e.g., chloro or fluoro derivatives), glovebox use is advised .

Q. What synthetic routes are reported for preparing 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide?

- Methodological Answer : A common approach involves nucleophilic substitution of 4-chlorophenol with 2,2-difluoroacetyl chloride, followed by coupling to 4-chloroaniline. Crystallization in polar aprotic solvents (e.g., DMF/water mixtures) yields high-purity product. Intramolecular hydrogen bonding (C–H···O) and intermolecular N–H···O interactions stabilize the crystal lattice, as observed in analogous chloroacetamides . Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm purity by HPLC (>95%) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods. Use single-crystal X-ray diffraction to resolve bond lengths (e.g., C–Cl ≈ 1.74 Å, C–F ≈ 1.34 Å) and torsion angles, ensuring alignment with DFT-calculated geometries . IR spectroscopy identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, C–F ~1100 cm⁻¹). NMR (¹H, ¹³C, ¹⁹F) confirms substitution patterns, such as para-chlorophenoxy proton splitting .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-311G++(d,p)) to model transition states and activation energies for fluorination or chlorination steps. Pair this with cheminformatics tools to screen substituent effects on reactivity. For example, electron-withdrawing groups (e.g., –NO₂) at the phenyl ring may increase electrophilicity, accelerating amide bond formation. Validate predictions via kinetic studies (e.g., UV-Vis monitoring of intermediate decay) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts) for this compound?

- Methodological Answer : Contradictions often arise from solvent polarity or dynamic processes (e.g., rotamer interconversion). Use variable-temperature NMR (VT-NMR) to detect slow-exchange conformers. For fluorescence anomalies, compare solvatochromic effects in polar (acetonitrile) vs. nonpolar (toluene) solvents. Cross-reference with high-resolution mass spectrometry (HRMS) to rule out impurities. For crystal structure mismatches, re-refine diffraction data using software like SHELXL, adjusting thermal parameters for disordered atoms .

Q. How do intermolecular interactions influence the biological activity of this compound?

- Methodological Answer : Analyze hydrogen-bonding networks (e.g., N–H···O) via crystallography to predict binding modes with biological targets (e.g., enzymes). Use molecular docking (AutoDock Vina) to simulate interactions with receptors like cytochrome P450. Correlate logP values (measured via shake-flask/HPLC) with membrane permeability. For instance, higher logP (>3) may enhance lipophilicity but reduce aqueous solubility, necessitating prodrug strategies .

Q. What advanced techniques characterize degradation products under oxidative conditions?

- Methodological Answer : Perform accelerated degradation studies using H₂O₂ or UV light. Identify metabolites via LC-MS/MS with electrospray ionization (ESI+). For halogenated byproducts (e.g., 4-chlorophenol), employ GC-MS with electron capture detection (ECD) for trace analysis. Pair with DFT calculations to predict degradation pathways (e.g., C–F bond cleavage under basic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.